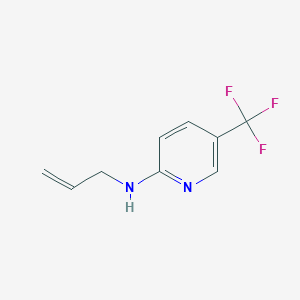
N-allyl-5-(trifluoromethyl)-2-pyridinamine
Descripción general
Descripción
N-allyl-5-(trifluoromethyl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
n-Allyl-5-(trifluoromethyl)pyridin-2-amine: is utilized in supramolecular chemistry due to its ability to act as a bidentate N,N-ligand . This compound forms complexes that can demonstrate luminescent properties and bind with DNA molecules, which is crucial for the development of new materials and sensors.
Catalysis
The trifluoromethyl group in HMS1601E11 influences electronic properties, solubility, and lipophilicity, making it a valuable component in catalysis . It’s used to synthesize ligands for palladium-catalyzed amination reactions, which are fundamental in creating complex organic molecules.
Ion Sensing
Due to its structural flexibility, N-allyl-5-(trifluoromethyl)-2-pyridinamine is applied in ion sensing. The compound’s ability to form stable complexes with metals is exploited in the design of sensors that can detect the presence of specific ions in various environments .
Pharmaceutical Research
In pharmaceutical research, n-Allyl-5-(trifluoromethyl)pyridin-2-amine is part of the synthesis process for creating small molecule libraries. These libraries are essential for drug discovery, where a vast array of compounds is tested for biological activity .
Antimicrobial Agents
The trifluoromethyl group in HMS1601E11 is known to enhance antibacterial and antifungal activities. This makes it a key component in the development of novel antimicrobial agents, especially in the fight against drug-resistant strains .
Industrial Applications
While specific industrial uses of HMS1601E11 are not detailed in the available literature, compounds with similar structures are used in various industrial applications. For instance, trifluoromethylpyridines are intermediates in the synthesis of crop-protection products . Additionally, the compound’s structural features could potentially be applied in safety-related expert systems, hammer mills for material size reduction, and in the production of microbial proteases .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of bis(pyridin-2-yl)amine (dpa), which is a flexible bidentate n,n-ligand . Dpa and its derivatives are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules , suggesting that n-Allyl-5-(trifluoromethyl)pyridin-2-amine might interact with DNA or related targets.
Mode of Action
It is synthesized via a pd-catalyzed amination reaction . This suggests that the compound might interact with its targets through amination, a process that involves the introduction of an amino group into a molecule.
Biochemical Pathways
Given its structural similarity to dpa derivatives, it might influence pathways related to dna interaction and supramolecular chemistry .
Result of Action
Dpa derivatives demonstrate luminescent properties and possess cytotoxic activity , suggesting that n-Allyl-5-(trifluoromethyl)pyridin-2-amine might have similar effects.
Action Environment
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its action in different environments.
Propiedades
IUPAC Name |
N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-2-5-13-8-4-3-7(6-14-8)9(10,11)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAHURELXMJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)
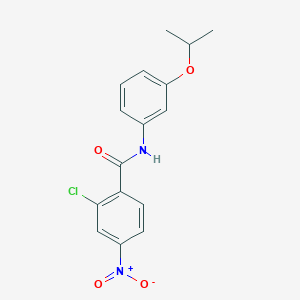
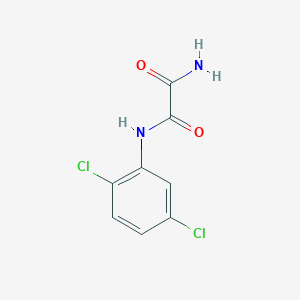
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)
![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)
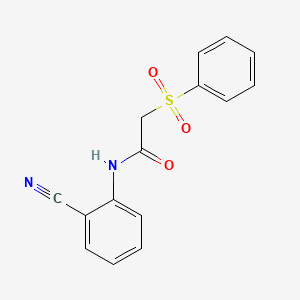
![7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4238407.png)
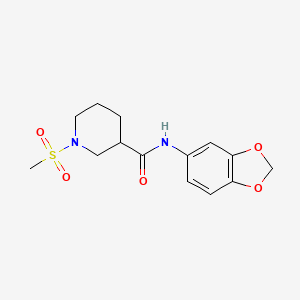
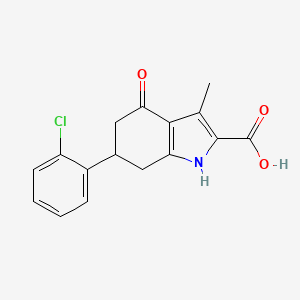
![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)